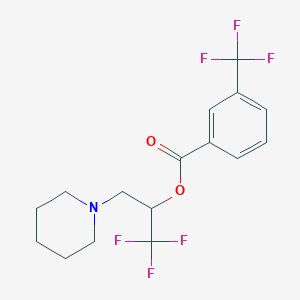

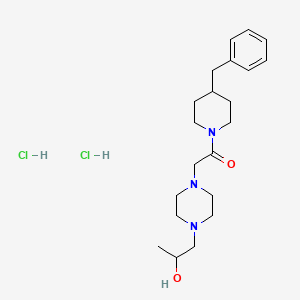

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Glycosylation Reactions

This compound and its derivatives have been utilized in the synthesis and glycosylation of various sugar molecules. The potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride, for instance, has been shown to activate both armed and disarmed thioglycosides, facilitating the formation of diverse glycosidic linkages in good yield and selectivity (Crich & Smith, 2001). Similarly, the synthesis of 6-mono-, di-, and trifluoro analogs of S-phenyl thioglycosides demonstrated the effect of fluorine substituents on glycosylation stereoselectivity, highlighting the nuanced impact of electron-withdrawing substituents on reaction outcomes (Crich & Vinogradova, 2007).

Polymerization and Material Science

In the field of material science, the reactivity of trifluoromethyl groups has been exploited in the polymerization of ethylenic monomers. For example, ionic trifluoromethanesulfonates have been studied for their solvation properties and potential in creating novel polymer structures (Souverain et al., 1980). The development of novel copolymers through the use of trisubstituted ethylene monomers showcases the versatility of fluoro-substituted compounds in enhancing the properties of polymeric materials (Kharas et al., 2014).

Organic Synthesis and Catalysis

The role of fluoro-substituted compounds in organic synthesis and catalysis is well-documented. For instance, ethoxy-3-trifluoromethyl butadiene derivatives have been used as Diels-Alder components to access functionalized (trifluoromethyl)benzenes and pyridines, demonstrating the utility of such compounds in constructing complex molecular architectures (Volle & Schlosser, 2002). Moreover, the use of trifluoromethanesulfonic acid in catalyzing the ethylation of benzene highlights the effectiveness of fluoro-substituted catalysts in facilitating chemical transformations (Booth, Al-Kinany, & Laali, 1987).

properties

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F6NO2/c17-15(18,19)12-6-4-5-11(9-12)14(24)25-13(16(20,21)22)10-23-7-2-1-3-8-23/h4-6,9,13H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVQKZPYTAGHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F6NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2698305.png)

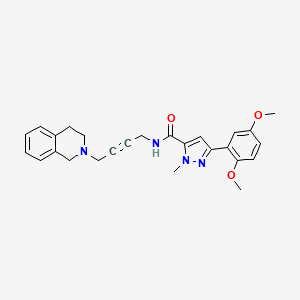

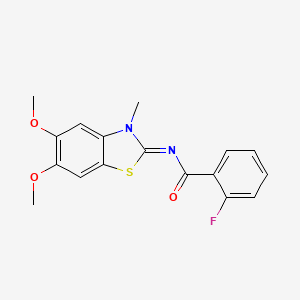

![2-(3,5-dimethylisoxazol-4-yl)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B2698309.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2698310.png)

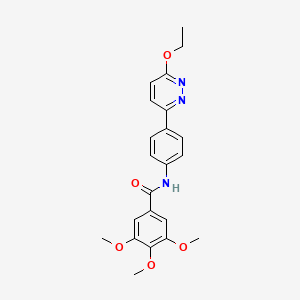

![N-isopentyl-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2698318.png)

![4-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B2698320.png)

![[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2698321.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2698322.png)

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)

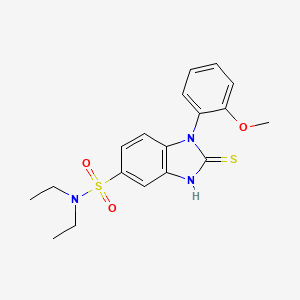

![N-(3,5-dimethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2698326.png)